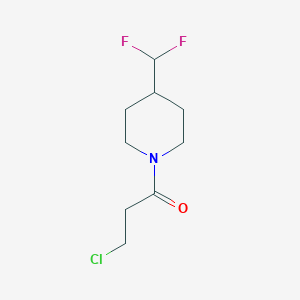

3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one

Description

3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one is a ketonic compound featuring a piperidine ring substituted with a difluoromethyl group at the 4-position and a chlorinated propanone moiety. This structure combines electronegative fluorine atoms with a reactive chloro-ketone group, making it a candidate for diverse applications, including pharmaceutical intermediates or enzyme inhibitors.

Properties

IUPAC Name |

3-chloro-1-[4-(difluoromethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClF2NO/c10-4-1-8(14)13-5-2-7(3-6-13)9(11)12/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFDTRSYFVBSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(F)F)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-1-(4-(difluoromethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound characterized by its unique structural features, including a piperidine ring with a difluoromethyl substitution and a chloropropanone moiety. The molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity and selectivity, which can lead to significant pharmacological effects. Notably, it has been observed to act as an inhibitor for certain kinases involved in cancer pathways, specifically Polo-like kinase 4 (PLK4), which plays a crucial role in centriole biogenesis and cell cycle regulation .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting the proliferation of cancer cell lines by disrupting key signaling pathways associated with tumor growth.

- Neuropharmacological Activity : It may also influence neurochemical pathways, potentially affecting neurotransmitter systems involved in mood regulation and cognition .

Study 1: Inhibition of PLK4

A study investigating the effects of PLK4 inhibitors revealed that this compound significantly inhibited PLK4 activity, leading to reduced centriole duplication in cancer cells. This inhibition was associated with the stabilization of the tumor suppressor protein p53, resulting in cell cycle arrest .

Study 2: Neurochemical Effects

Another investigation focused on the neuropharmacological properties of related compounds, demonstrating that modifications in the piperidine structure could enhance selective binding to serotonin receptors. This suggests potential applications in treating mood disorders .

Data Table: Biological Activity Summary

| Biological Activity | Mechanism | Target | Effect |

|---|---|---|---|

| PLK4 Inhibition | Enzyme inhibition | PLK4 | Reduces centriole duplication |

| Neurotransmitter Modulation | Receptor interaction | Serotonin receptors | Potential mood regulation |

Comparison with Similar Compounds

Structural Analog Overview

Key analogs and their distinguishing features are summarized below:

Preparation Methods

Synthesis of 4-(Difluoromethyl)piperidine Intermediate

- The difluoromethyl group is introduced onto the piperidine ring via selective fluorination or by using commercially available difluoromethyl-substituted piperidine derivatives.

- Literature indicates that starting from piperidine, difluoromethylation can be achieved by reaction with difluoromethylating agents under controlled conditions to avoid over-fluorination or ring degradation.

- Alternatively, 4-(difluoromethyl)piperidine may be obtained by reduction or functional group transformation of suitable benzimidazole or pyrazolo[1,5-a]pyrimidine intermediates bearing difluoromethyl substituents, as demonstrated in related synthetic pathways for PI3Kδ inhibitors.

Acylation with 3-Chloropropanoyl Chloride

- The key step involves reaction of 4-(difluoromethyl)piperidine with 3-chloropropanoyl chloride or a similar acylating agent.

- The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran at low to moderate temperatures to control the rate and selectivity.

- A base such as triethylamine or pyridine is added to scavenge the hydrochloric acid generated during acylation.

- The product, this compound, is isolated by aqueous workup and purified by crystallization or chromatography.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Piperidine + Difluoromethylating agent | Controlled fluorination | 4-(Difluoromethyl)piperidine | Variable |

| 2 | 4-(Difluoromethyl)piperidine + 3-chloropropanoyl chloride + Base | Solvent: DCM/THF, 0-25 °C, 2-4 h | This compound | 70-90 |

Analytical and Purification Techniques

- The reaction progress is monitored by thin-layer chromatography (TLC) and confirmed by nuclear magnetic resonance (NMR) spectroscopy.

- Purification is commonly achieved through recrystallization from suitable solvents or silica gel chromatography.

- Characterization includes ^1H NMR, ^19F NMR, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to ensure purity and structural integrity.

Research Findings and Optimization Notes

- The choice of acylating agent and reaction conditions significantly affects the yield and purity of the final product.

- Use of difluoromethyl-substituted piperidine intermediates with high regioselectivity is crucial to avoid side reactions.

- The presence of the difluoromethyl group enhances the compound’s chemical stability and biological activity, making precise synthetic control important.

- Patent literature suggests that related chloro-substituted propanones can be prepared efficiently by acylation of substituted piperidines, supporting the general applicability of this method.

Summary Table of Preparation Methods

| Parameter | Method Details | Comments |

|---|---|---|

| Starting Material | Piperidine or 4-(difluoromethyl)piperidine | Commercially available or synthesized |

| Difluoromethylation Agent | Difluoromethyl halides or equivalents | Requires controlled conditions |

| Acylating Agent | 3-Chloropropanoyl chloride or equivalent | Standard acylation reagent |

| Solvent | Dichloromethane, tetrahydrofuran | Inert, aprotic solvents preferred |

| Base | Triethylamine, pyridine | Neutralizes HCl byproduct |

| Temperature | 0 to 25 °C | Controls reaction rate and selectivity |

| Purification | Recrystallization, silica gel chromatography | Ensures product purity |

| Yield | 70-90% | Dependent on reaction optimization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.